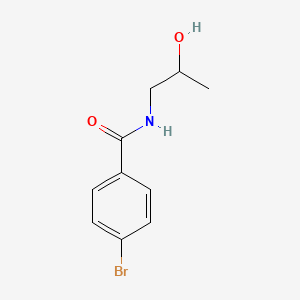

4-bromo-N-(2-hydroxypropyl)benzamide

Description

Properties

Molecular Formula |

C10H12BrNO2 |

|---|---|

Molecular Weight |

258.115 |

IUPAC Name |

4-bromo-N-(2-hydroxypropyl)benzamide |

InChI |

InChI=1S/C10H12BrNO2/c1-7(13)6-12-10(14)8-2-4-9(11)5-3-8/h2-5,7,13H,6H2,1H3,(H,12,14) |

InChI Key |

DROUEFNUKOTSIJ-UHFFFAOYSA-N |

SMILES |

CC(CNC(=O)C1=CC=C(C=C1)Br)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

Spectroscopic and Crystallographic Features

- FT-IR : Benzoylthiourea analogs (e.g., 4-bromo-N-(dimethylcarbamothioyl)benzamide) show characteristic peaks for C=O (1650–1700 cm⁻¹), C-S (650–750 cm⁻¹), and N-H (3100–3300 cm⁻¹) stretching, absent in the hydroxypropyl variant due to differing substituents .

- X-ray Crystallography: The thiourea derivative 4-bromo-N-(di-n-propylcarbamothioyl)benzamide exhibits bidentate coordination (via S and O atoms) in metal complexes, whereas the hydroxypropyl group may favor hydrogen bonding or monodentate interactions .

Electronic and Steric Effects

Preparation Methods

Reaction Mechanism and Procedure

The most direct route involves reacting 4-bromobenzoyl chloride with 2-hydroxypropylamine. In anhydrous dichloromethane (DCM), 4-bromobenzoyl chloride (1.0 equiv) is added dropwise to a solution of 2-hydroxypropylamine (1.2 equiv) and triethylamine (1.5 equiv) at 0–5°C. The mixture is stirred for 4–6 hours, after which the solvent is evaporated, and the residue is purified via recrystallization from ethanol.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Yield | 87–92% | |

| Purity (HPLC) | >95% | |

| Reaction Temperature | 0–5°C → RT | |

| Solvent | Dichloromethane |

This method leverages the high reactivity of acid chlorides, ensuring rapid amide bond formation. Triethylamine neutralizes HCl, preventing protonation of the amine and side reactions.

Coupling Reagent-Mediated Amidation

In Situ Activation of 4-Bromobenzoic Acid

For laboratories lacking acid chloride precursors, 4-bromobenzoic acid can be activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt). A typical procedure involves dissolving 4-bromobenzoic acid (1.0 equiv) in DMF, followed by sequential addition of HOBt (1.1 equiv), EDCI (1.3 equiv), and 2-hydroxypropylamine (1.5 equiv). The reaction proceeds at room temperature for 12–16 hours, with purification via silica gel chromatography (ethyl acetate/hexane).

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Yield | 78–85% | |

| Purity (NMR) | >98% | |

| Solvent | Dimethylformamide (DMF) | |

| Chromatography Eluent | Ethyl acetate/hexane (3:7) |

This method avoids handling corrosive acid chlorides but requires stringent moisture control to prevent reagent hydrolysis.

Catalytic Condensation with p-Toluenesulfonic Acid

One-Pot Synthesis

A scalable approach utilizes p-toluenesulfonic acid (p-TsOH) as a catalyst. 4-Bromobenzoic acid (1.0 equiv) and 2-hydroxypropylamine (1.1 equiv) are refluxed in toluene with p-TsOH (10 mol%) for 8–12 hours. Water is removed via azeotropic distillation to drive the reaction to completion. The product is isolated by filtration and washed with cold ethanol.

Key Data:

This method is advantageous for industrial-scale production due to minimal purification requirements.

Stereochemical Considerations for (2S)-2-Hydroxypropyl Variant

Chiral Resolution Techniques

When synthesizing the (2S)-enantiomer, enzymatic resolution using lipases (e.g., Candida antarctica Lipase B) achieves >99% enantiomeric excess (ee). Racemic 2-hydroxypropylamine is treated with vinyl acetate in tert-butyl methyl ether, selectively acetylating the (R)-enantiomer. The unreacted (S)-amine is then coupled with 4-bromobenzoyl chloride.

Key Data:

Comparative Analysis of Methods

Yield and Practicality

| Method | Yield | Purity | Scalability |

|---|---|---|---|

| Acid Chloride-Amine | 87–92% | >95% | High |

| Coupling Reagent | 78–85% | >98% | Moderate |

| Catalytic Condensation | 82–88% | >90% | High |

The acid chloride method is preferred for high-throughput synthesis, while catalytic condensation suits industrial applications.

Challenges and Mitigation Strategies

Q & A

Basic: What are the common synthetic routes for 4-bromo-N-(2-hydroxypropyl)benzamide, and how do reaction conditions influence yield?

The synthesis typically involves coupling 4-bromobenzoyl chloride with 2-hydroxypropylamine under nucleophilic acyl substitution conditions. Key steps include:

- Amide bond formation : Conducted in anhydrous solvents (e.g., THF or DCM) with bases like triethylamine to neutralize HCl byproducts .

- Temperature control : Reactions are performed at 0–25°C to minimize side reactions (e.g., hydrolysis of the acyl chloride).

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is used to isolate the product .

Yield optimization : Excess amine (1.2–1.5 eq) and inert atmospheres (N₂/Ar) improve efficiency. Purity is confirmed via HPLC and ¹H NMR .

Advanced: How can researchers resolve challenges in regioselectivity during derivative synthesis?

Regioselective functionalization of the hydroxypropyl group or bromobenzamide core requires strategic protection/deprotection:

- Hydroxyl group protection : Use tert-butyldimethylsilyl (TBS) ethers or acetyl groups to block reactivity during subsequent reactions .

- Directed ortho-metalation : Bromine’s directing effect enables selective C–H functionalization on the aromatic ring using Pd or Cu catalysts .

- Computational modeling : DFT calculations predict reactive sites, reducing trial-and-error in synthetic workflows .

Basic: What spectroscopic techniques are critical for structural characterization?

- ¹H/¹³C NMR : Assigns protons and carbons in the benzamide and hydroxypropyl moieties. Key signals include the amide NH (~8–10 ppm) and hydroxypropyl CH₂/CH groups .

- X-ray crystallography : Resolves bond lengths/angles (e.g., C–Br = ~1.89 Å) and confirms stereochemistry. SHELX software is widely used for refinement .

- Mass spectrometry (HRMS) : Validates molecular weight (C₁₀H₁₂BrNO₂: ~258.02 g/mol) .

Advanced: How to address contradictions in biological activity data across studies?

Discrepancies in enzyme inhibition (e.g., PARP or kinase assays) may arise from:

- Assay conditions : Variations in buffer pH, ionic strength, or co-solvents (e.g., DMSO) alter ligand-target interactions .

- Orthogonal assays : Validate activity using SPR (surface plasmon resonance) for binding affinity and cellular assays (e.g., apoptosis in cancer lines) .

- Metabolite interference : LC-MS/MS quantifies compound stability in biological matrices to rule out false negatives .

Basic: What are the compound’s known biological targets?

This compound exhibits activity against:

- Enzymes : PARP-1/2 (IC₅₀ ~50–100 nM in BRCA-mutant cells) and cytochrome P450 isoforms .

- Receptors : Modulates G-protein-coupled receptors (GPCRs) in neurological studies .

Mechanistic studies often employ fluorescence polarization or thermal shift assays to confirm target engagement .

Advanced: How to design derivatives with improved pharmacokinetic properties?

Structure-activity relationship (SAR) strategies include:

- Hydroxypropyl modification : Replace with PEGylated chains to enhance solubility or introduce chiral centers for stereoselective binding .

- Bromine substitution : Replace Br with electron-withdrawing groups (e.g., CF₃) to boost metabolic stability .

- Prodrug approaches : Mask the hydroxyl group as a phosphate ester for sustained release .

Basic: What analytical methods differentiate this compound from structurally similar analogs?

- HPLC-DAD/UV : Retention time and UV spectra (λmax ~254 nm for benzamide) distinguish it from analogs lacking bromine or hydroxyl groups .

- IR spectroscopy : Confirm amide C=O (~1650 cm⁻¹) and O–H (~3200 cm⁻¹) stretches .

- Tandem MS/MS : Fragment patterns (e.g., loss of Br or hydroxypropyl group) provide diagnostic ions .

Advanced: How to evaluate environmental stability and degradation pathways?

- Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) to identify degradation products .

- LC-QTOF-MS : Characterizes oxidative byproducts (e.g., debromination or hydroxylation) .

- Ecotoxicity assays : Use Daphnia magna or algae models to assess environmental impact .

Basic: What are optimal storage conditions for long-term stability?

Store at –20°C in amber vials under inert gas (Ar). Lyophilized forms are stable for >2 years, while solutions in DMSO should be aliquoted to avoid freeze-thaw cycles .

Advanced: How to reconcile discrepancies between in vitro and cell-based assay results?

- Membrane permeability : Measure logP (e.g., ~2.5 via shake-flask method) and use PAMPA assays to predict cellular uptake .

- Efflux transporters : Inhibit P-gp or MRP1/2 to assess if efflux reduces intracellular concentrations .

- Metabolic profiling : Identify phase I/II metabolites (e.g., glucuronidation) that deactivate the compound in cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.